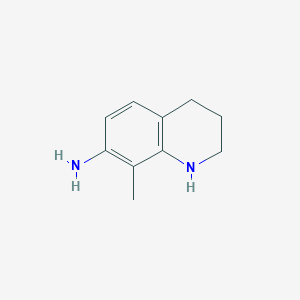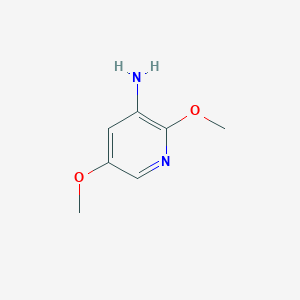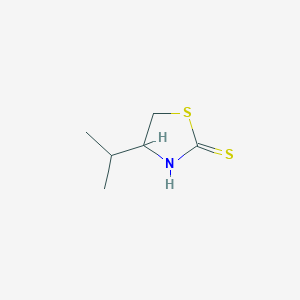
8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with a methyl group at the 8th position and an amine group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the methyl and amine groups at the 8th and 7th positions, respectively.
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine: A positional isomer with the methyl and amine groups swapped.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C10H14N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6,11H2,1H3 |
InChI Key |
REJWDNXUXZGIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)


![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)





![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)


